2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid
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Overview
Description
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which serves as a protecting group for amines during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperazine: This step involves the reaction of piperazine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Attachment of the benzoic acid moiety: The Fmoc-protected piperazine is then reacted with a benzoic acid derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under appropriate conditions.
Amide Bond Formation: DCC and DMAP in an organic solvent.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Functionalized piperazine derivatives.
Amide Bond Formation: Peptide chains with the desired sequence.
Scientific Research Applications
2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and peptidomimetics.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
- 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]benzoic acid apart is its specific combination of the Fmoc-protected piperazine and benzoic acid moiety, making it particularly useful in peptide synthesis. The presence of the benzoic acid group allows for additional functionalization, providing versatility in synthetic applications.
Properties
CAS No. |
2172582-72-6 |
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Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)20-8-2-1-7-19(20)17-28-13-15-29(16-14-28)27(32)33-18-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-12,25H,13-18H2,(H,30,31) |
InChI Key |
FSWJTSLHFGGYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
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